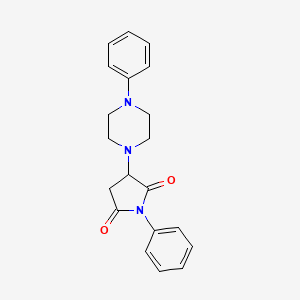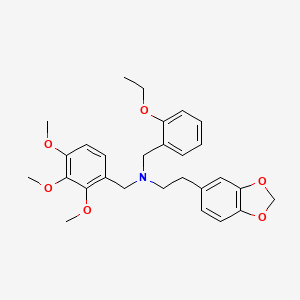
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as PPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAP has been found to exhibit a range of biochemical and physiological effects, making it an attractive candidate for further research.
Wirkmechanismus
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is believed to exert its effects through the modulation of various neurotransmitters and cytokines in the body. Specifically, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been found to increase the levels of dopamine and norepinephrine in the brain, leading to potential anti-depressant effects.
Biochemical and Physiological Effects:
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-depressant effects. Additionally, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the levels of dopamine and norepinephrine in the brain, leading to potential anti-depressant effects. 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, there are also some limitations to using 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several potential future directions for research on 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, including further investigation into its potential therapeutic applications, elucidation of its mechanism of action, and optimization of its synthesis method. Additionally, research could focus on developing new derivatives of 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione with improved solubility and reduced toxicity. Overall, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has significant potential for further research and development as a therapeutic agent.
Synthesemethoden
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of 1-(2-bromoethyl)-4-phenylpiperazine with 2,5-pyrrolidinedione in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with phenylboronic acid, followed by a final deprotection step to yield 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to exhibit a range of potential therapeutic applications, including as an anti-inflammatory, anti-tumor, and anti-depressant agent. Research has shown that 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells in vitro. Additionally, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the levels of dopamine and norepinephrine in the brain, leading to potential anti-depressant effects.
Eigenschaften
IUPAC Name |
1-phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19-15-18(20(25)23(19)17-9-5-2-6-10-17)22-13-11-21(12-14-22)16-7-3-1-4-8-16/h1-10,18H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYONYBZTJPKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5232431.png)
![N-mesityl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5232433.png)

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5232450.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide](/img/structure/B5232459.png)


![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methyl-N-(4-pyridinylmethyl)thiourea](/img/structure/B5232495.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)
![methyl 4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5232511.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5232532.png)